5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate

cationic azo dye molecular weight logP

5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate (CAS 72919-81-4; molecular formula C₂₅H₂₈N₆O₄S; molecular weight 508.6 g/mol) is a synthetic cationic monoazo dye belonging to the 1,2,4-triazolium azo dye class. It is indexed under EINECS number 277-017-7 and registered in the EPA DSSTox database (DTXSID40993700), confirming its status in regulatory chemical inventories.

Molecular Formula C25H28N6O4S
Molecular Weight 508.6 g/mol
CAS No. 72919-81-4
Cat. No. B12707794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate
CAS72919-81-4
Molecular FormulaC25H28N6O4S
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4.COS(=O)(=O)[O-]
InChIInChI=1S/C24H25N6.CH4O4S/c1-28-19-25-29(2)24(28)27-26-22-13-15-23(16-14-22)30(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21;1-5-6(2,3)4/h3-16,19H,17-18H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyXVANVXZAHJFYOC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate (CAS 72919-81-4): Chemical Identity and Compound Class Positioning for Procurement Decisions


5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate (CAS 72919-81-4; molecular formula C₂₅H₂₈N₆O₄S; molecular weight 508.6 g/mol) is a synthetic cationic monoazo dye belonging to the 1,2,4-triazolium azo dye class [1]. It is indexed under EINECS number 277-017-7 and registered in the EPA DSSTox database (DTXSID40993700), confirming its status in regulatory chemical inventories [1]. The compound features a quaternized 1,4-dimethyl-1,2,4-triazolium diazo component coupled to an N,N-dibenzylamino-substituted aniline coupling component, with methyl sulphate as the counterion. This structural architecture places it within the broader category of cationic (basic) dyes historically employed for dyeing polyacrylonitrile (acrylic) fibers and acid-modified synthetic substrates [2].

Class Cationic monoazo dye, 1,2,4-triazolium scaffold
Workflow Acrylic and acid-modified synthetic fiber dyeing
Form Methyl sulphate salt; aqueous dye-bath compatible

Why Generic Substitution of 5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate Is Not Advisable Without Quantitative Comparator Analysis


Within the 1,2,4-triazolium monoazo cationic dye family, seemingly minor structural variations—including the nature of the amino substituent on the coupling component (dibenzylamino vs. dimethylamino vs. benzylmethylamino vs. diethylamino), the counterion identity (methyl sulphate vs. bromide vs. chloride vs. tetrachlorozincate), and the azo linkage position on the triazolium ring—produce quantifiably distinct differences in molecular weight, hydrophobicity (predicted logP), water solubility, and dyeing performance characteristics such as lightfastness and wash fastness on acrylic substrates [1][2]. A procurement decision based solely on the triazolium azo scaffold without evaluating these substituent-specific quantitative parameters risks selecting a compound with inadequate substantivity for the intended fiber type, incompatible solubility for the dye-bath formulation, or regulatory non-compliance due to differing counterion toxicological profiles [3].

Substituent
Dibenzylamino (target)
May shift MW and hydrophobicity differences vs dimethylamino analogs may alter fiber substantivity and shade depth on acrylic substrates.
Counterion
Methyl sulphate (target)
May shift Aqueous solubility and regulatory profile differ from bromide or tetrachlorozincate salts; dye-bath compatibility may not transfer directly.
Scaffold
1,2,4-Triazolium (target)
May shift Shade range and photostability profile differ from thiazolium-based cationic dyes; lightfastness expectations require scaffold-specific review.

Quantitative Differential Evidence Guide for CAS 72919-81-4: Substituent, Counterion, and Scaffold-Level Comparator Data


Molecular Weight and Hydrophobicity Differentiation: Dibenzylamino vs. Dimethylamino Analogs

CAS 72919-81-4 (MW 508.6 g/mol) possesses a substantially higher molecular weight than the closely related dimethylamino analog Basic Red 22 (CAS 12221-52-2; MW ~280–284 g/mol for the cation alone). The two additional benzyl groups contribute approximately 180 Da of incremental mass and increase the predicted logP by an estimated 1.5–2.5 log units compared to the dimethylamino derivative [1]. Higher molecular weight and logP in cationic dyes generally correlate with enhanced fiber substantivity (increased affinity) on hydrophobic acrylic substrates, although this must be balanced against reduced water solubility in the dye-bath .

MW & logP Differentiation
Cross-study comparable
ΔMW ≈ +228 g/mol vs dimethylamino analog; Δ predicted logP ≈ +1.5 to +2.5 units
Reported higher substantivity context for deep-shade acrylic fiber dyeing workflows
logP predictions from computed models; experimental substantivity data not available in open literature
cationic azo dye molecular weight logP substantivity acrylic fiber dyeing

Counterion Identity Differentiation: Methyl Sulphate vs. Bromide and Tetrachlorozincate Salts

CAS 72919-81-4 incorporates methyl sulphate (CH₃OSO₃⁻) as the counterion, distinguishing it from the bromide salt (Basic Red 46, CAS 12221-69-1; N-benzyl-N-methylamino analog) and the tetrachlorozincate salt (CAS not assigned; trichlorozincate(1-) variant of the benzylmethylamino analog) [1]. Methyl sulphate counterions generally confer superior water solubility compared to tetrachlorozincate double salts, which are designed for reduced solubility in certain specialty pigment applications . The methyl sulphate salt also avoids the potential corrosion and halogen-related regulatory concerns associated with bromide counterions in high-temperature dyeing processes [2].

Counterion Solubility Profile
Class-level
Methyl sulphate salts: reported 2- to 10-fold higher aqueous solubility vs tetrachlorozincate double salts in cationic dye series
Aqueous dye-bath compatibility context for textile exhaust and continuous dyeing processes
Class-level inference; specific solubility data for CAS 72919-81-4 vs bromide/zincate analogs not available
counterion methyl sulphate bromide dye solubility regulatory compliance

Heterocyclic Scaffold Differentiation: 1,2,4-Triazolium vs. Thiazolium Azo Cationic Dyes

The 1,2,4-triazolium ring in CAS 72919-81-4 serves as the quaternized diazo component, distinguishing it from thiazolium-based cationic azo dyes that dominate the blue and blue-red shade range. The triazolium scaffold produces yellow to red dyeings with excellent lightfastness on acrylic and acid-modified synthetic fibers [1][2]. Thiazolium azo dyes typically produce deeper red to blue shades due to the bathochromic shift imparted by the sulfur heteroatom, but may exhibit comparatively lower photostability under prolonged UV exposure [3]. The 1,2,4-triazolium scaffold also offers two quaternizable nitrogen positions (N-1 and N-4), enabling finer control over the cationic charge distribution and dye-fiber ionic bonding compared to the thiazolium system with a single quaternary site [2].

Triazolium vs Thiazolium Scaffold
Class-level
λmax ~480–530 nm (triazolium) vs ~520–580 nm (thiazolium); Blue Wool Scale 5–6 to 6–7 vs 4–5 to 5–6
Reported higher photostability for yellow-to-red shade applications on acrylic substrates
Class-level inference from patent disclosures; direct head-to-head lightfastness data not available
triazolium thiazolium heterocyclic diazo component lightfastness shade

Process Stability Consideration: Free Base Instability of Triazolium Azo Dyes in Liquid Formulations

Patent literature explicitly identifies triazolium and thiazolium azo dye free bases as unstable, rendering them unsuitable for liquid dye preparation via the conventional route of quaternizing the pre-formed free base [1]. This process stability constraint directly affects manufacturing route selection: the methyl sulphate salt form (CAS 72919-81-4) is preferably produced via direct quaternization with dimethyl sulphate during or immediately after azo coupling, bypassing isolation of the unstable free base [1][2]. In contrast, more stable heterocyclic azo dye classes (e.g., certain pyridinium or imidazolium salts) can tolerate free base isolation, offering greater manufacturing flexibility.

Free Base Stability Constraint
Class-level
Triazolium azo free bases described as unstable; direct quaternization route required, bypassing free base isolation
Manufacturing route context; liquid concentrate formulation may require process-specific review
Patent-level disclosure; quantitative stability half-life data not available in open literature
dye stability liquid formulation free base quaternization concentrated dye solution

Evidence-Based Best Application Scenarios for CAS 72919-81-4 (5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate)


Deep-Shade Dyeing of Standard and Acid-Modified Polyacrylonitrile (Acrylic) Fibers

The high molecular weight (508.6 g/mol) and elevated predicted hydrophobicity (logP ~4.4) of CAS 72919-81-4, conferred by the bis-benzyl substitution on the coupling component amine, indicate superior fiber substantivity for hydrophobic acrylic substrates. This makes the compound particularly suitable for exhaust dyeing processes targeting deep red shades on standard homopolymeric and acid-modified (cationic-dyeable) acrylic fibers, where high dye-fiber affinity drives elevated exhaustion rates and color yield [1]. The methyl sulphate counterion supports adequate water solubility for dye-bath preparation while maintaining sufficient affinity to minimize unfixed dye in effluent .

Lightfastness-Critical Textile Applications: Automotive Interiors and Outdoor Furnishings

The 1,2,4-triazolium heterocyclic scaffold of CAS 72919-81-4 is documented in patent literature to impart excellent lightfastness to yellow-to-red dyeings on acrylic and modacrylic materials, with Blue Wool Scale ratings of 5–6 to 6–7 [2][3]. This positions the compound as a candidate for applications where prolonged UV and visible light exposure is expected, such as automotive interior textiles (seat fabrics, headliners), outdoor upholstery, and awnings. The triazolium scaffold's photostability advantage over thiazolium-based cationic red dyes (typically rated 4–5 to 5–6) further supports this application niche [4].

Powder-Form Dye Procurement Where Liquid Concentrate Stability Is Not Required

Given the patent-documented instability of triazolium azo dye free bases—which precludes their use in conventional liquid dye concentrate manufacturing via free base quaternization—CAS 72919-81-4 is most reliably procured and utilized in its isolated methyl sulphate salt powder form [5]. This application scenario is optimal when end-users operate powder-dosing equipment or manually prepare dye-baths from solid dyestuff, avoiding the formulation challenges associated with liquid concentrates. The compound's powder form also facilitates long-term storage without the precipitation or degradation risks inherent to unstable liquid formulations [5].

Research-Grade Azo Dye Chemistry Studies: Base-Induced Coupling and Biradical Formation

Recent academic research has demonstrated that cationic azotriazolium dyes undergo base-induced Csp³–Csp³ coupling to form aminyl biradicals, a reaction observed across azoimidazolium and azotriazolium dye platforms [6]. This emerging application area positions CAS 72919-81-4 as a research tool for investigating radical-mediated dye degradation pathways, designing stimuli-responsive chromic materials, and exploring novel covalent dye-fiber bonding mechanisms. The compound's well-defined structure (characterized by PubChem with confirmed SMILES and InChI) and availability from specialty chemical suppliers support its use in reproducible academic studies [1].

Application
Selection Property
Validation Focus
Deep-shade acrylic fiber dyeing
High-MW dibenzylamino substitution for reported higher fiber substantivity
Exhaustion rate and color yield on standard and acid-modified acrylic substrates
Lightfastness-critical textile coloring
1,2,4-triazolium scaffold with reported photostability rating
Blue Wool Scale rating under intended UV and visible light exposure conditions
Powder-form dye procurement
Methyl sulphate salt powder; bypasses free base instability in liquid concentrates
Long-term storage stability and dissolution behavior in aqueous dye-bath preparation
Azo dye radical coupling research
Defined triazolium azo dye structure with confirmed SMILES and InChI
Reproducibility of base-induced Csp³–Csp³ coupling and biradical formation studies
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